3,4-Dibromoisoquinoline
Overview
Description
3,4-Dibromoisoquinoline is a chemical compound with the molecular formula C9H5Br2N . It has a molecular weight of 286.95 . It is a solid substance that is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of 3,4-Dibromoisoquinoline and related compounds often involves the Bischler-Napieralski reaction . A facile synthetic procedure for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives involves N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .
Molecular Structure Analysis
The InChI code for 3,4-Dibromoisoquinoline is 1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H . This code provides a standard way to encode the molecular structure using text.
Physical And Chemical Properties Analysis
3,4-Dibromoisoquinoline is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 286.95 .
Scientific Research Applications
Antimicrobial Applications
- Scientific Field: Medicinal Chemistry
- Application Summary: 3,4-Dibromoisoquinoline has been used in the synthesis of quinazoline derivatives, which have shown antimicrobial activities against Gram-positive, Gram-negative bacterial strains and fungi strains .
- Methods of Application: The compounds were prepared via various cyclized reagents . The structures of the quinazoline derivatives have been confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .
- Results: Some of the synthesized derivatives displayed a moderate antimicrobial activity in comparison with reference drugs . The pyrimidoquinazoline derivative elicited the highest activity .
Electrosynthesis
- Scientific Field: Electrochemistry
- Application Summary: 3,4-Dibromoisoquinoline has been involved in the electrosynthesis of 3,4-dihydroisoquinoline, accompanied with hydrogen production over three-dimensional hollow CoNi-based microarray electrocatalysts .
- Methods of Application: The Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is the main factor to boost the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .
- Results: The selectivity of DHIQ was improved to nearly 100%, much higher than that of its pure Ni counterpart . Moreover, the assembled flow-cell device with CC@CoNi-LDH anode and CC@CoNi-NC cathode only requires low cell voltage and electricity consumption of 1.6 V and 3.50 kWh per cubic meter of H2 (@25 mA·cm −2) .
Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dibromoisoquinoline has been used in the selective synthesis of 4-bromoisoquinoline and 4-bromoisquinolone .
- Methods of Application: 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalyzed by palladium to selectively afford either 4-bromoisoquinoline and 4-bromoisquinolones under different conditions . 4-Bromoisoquinoline was synthesized in the presence of PdBr2/CuBr2/LiBr in MeCN, and 4-bromoisoquinolone was selectively produced with PdBr2/CuBr2/HOAc in CH2ClCH2Cl .
- Results: A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .
Synthesis of Isoquinolines and Isoquinolin-1(2H)-ones
- Scientific Field: Organic Chemistry
- Application Summary: 3,4-Dibromoisoquinoline has been used in the synthesis of isoquinolines and isoquinolin-1(2H)-ones, which are found in many natural products and synthetic pharmaceuticals .
- Methods of Application: 2-Alkynyl benzyl azides underwent an electrocyclic reaction catalyzed by palladium to selectively afford either isoquinolines and isoquinolin-1(2H)-ones under different conditions . A bromine was introduced into the products which makes the methodology more attractive for organic synthesis .
- Results: The methodology has proved to be extremely efficient in the synthesis of a wide variety of 3,4-substituted isoquinolines .
Safety And Hazards
properties
IUPAC Name |
3,4-dibromoisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-8-7-4-2-1-3-6(7)5-12-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYCAHPFXWCHRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20309880 | |
Record name | 3,4-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromoisoquinoline | |
CAS RN |
36963-44-7 | |
Record name | 36963-44-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=218385 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-dibromoisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20309880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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